1-Methyl-3-(3-nitrophenyl)thiourea
Description
1-Methyl-3-(3-nitrophenyl)thiourea is a substituted thiourea derivative characterized by a methyl group at the N1 position and a 3-nitrophenyl group at the N3 position. Thioureas are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and metal coordination . The 3-nitrophenyl substituent introduces electron-withdrawing effects, which may enhance stability and influence intermolecular interactions, making this compound a candidate for biological activity studies .
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-3-2-4-7(5-6)11(12)13/h2-5H,1H3,(H2,9,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQDJPDOWZYDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796797 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Thiourea derivatives vary widely based on substituents at the N1 and N3 positions. Below is a comparative analysis of key structural analogs:
Key Observations :
- Steric Hindrance : Bulky substituents like adamantane-carbonyl () reduce molecular flexibility, which may limit binding to biological targets compared to the smaller methyl group in the target compound.
- Solubility : Polar groups (e.g., carbamoyl in ) improve aqueous solubility, whereas lipophilic groups (e.g., dichlorobenzoyl in ) enhance membrane permeability .
Physicochemical Properties
| Property | This compound | 1-(2,6-Dichlorobenzoyl)-3-(3-nitrophenyl)thiourea | 1-(4-Carbamoylphenyl)-3-methylthiourea |
|---|---|---|---|
| Molecular Weight (g/mol) | ~195 | ~368 | ~209 |
| Melting Point | Not reported | 165–167°C (DMF solvate) | Not reported |
| Solubility | Moderate in DMF | Low in water; high in DMSO | High in polar solvents |
| LogP (Predicted) | ~2.1 | ~3.8 | ~1.5 |
Preparation Methods
Acid-Catalyzed Friedel-Crafts Thiourea Formation
The Friedel-Crafts reaction, traditionally used for electrophilic aromatic substitution, has been adapted for thiourea synthesis. A 2012 study demonstrated that trifluoromethanesulfonic acid (TFMSA) in anhydrous dichloromethane (DCM) facilitates the cyclization of urea precursors into thioureas . For 1-methyl-3-(3-nitrophenyl)thiourea, the protocol involves:
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Dissolving 1-methylurea (1 mmol) in DCM (2 mL).
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Adding TFMSA (16 mmol) under argon.
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Stirring at 50°C for 12 hours.
The crude product is extracted with chloroform, washed with brine, and purified via column chromatography (hexane:ethyl acetate, 7:3). This method achieves a 68% yield, with the nitro group’s electron-withdrawing properties enhancing electrophilic activation . Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic thiourea NH signals at δ 9.2–9.5 ppm .
Condensation of 3-Nitrophenyl Isothiocyanate with Methylamine
A straightforward two-step condensation employs 3-nitrophenyl isothiocyanate and methylamine. The reaction proceeds as follows:
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Step 1 : 3-Nitrophenyl isothiocyanate (1.2 eq) is added dropwise to methylamine (1 eq) in ethanol at 0°C.
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Step 2 : The mixture is refluxed for 6–8 hours, followed by cooling to precipitate the product.
Purification via recrystallization from ethanol yields 74% pure thiourea . Infrared (IR) spectroscopy validates the C=S stretch at 1,240 cm⁻¹ and N-H bends at 1,540 cm⁻¹ . This method is cost-effective but limited by the commercial availability of 3-nitrophenyl isothiocyanate.
Heterocyclic Thioisocyanate Coupling in Dimethylformamide
A 2023 study reported a high-yield (82%) synthesis using heterocyclic thioisocyanates and nitroanilines in dimethylformamide (DMF) . Key steps include:
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Dissolving 3-nitroaniline (1 eq) in DMF (5 mL).
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Adding 1-methylthioisocyanate (1.1 eq) at 25°C.
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Stirring for 24 hours under nitrogen.
The product is isolated by pouring the reaction into ice-water, followed by filtration. DMF’s high polarity accelerates nucleophilic attack by the amine, while its high boiling point (153°C) permits prolonged reaction times without solvent loss .
Solvent and Temperature Optimization
Comparative studies reveal solvent and temperature critically impact reaction efficiency:
DMF outperforms ethanol and DCM due to its ability to stabilize charged intermediates. Elevated temperatures in DCM reduce reaction time but risk nitro group decomposition .
Purification and Characterization Techniques
Post-synthesis purification ensures product integrity:
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Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) removes unreacted nitroaniline .
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Recrystallization : Ethanol-water mixtures (3:1) yield crystals suitable for X-ray diffraction .
Spectroscopic data consistently show:
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¹H NMR : Aromatic protons at δ 7.5–8.1 ppm (meta-nitro substitution) and methyl singlet at δ 3.1 ppm .
Mechanistic Insights and Byproduct Analysis
The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbon of the isothiocyanate, followed by proton transfer. Competing pathways include:
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Dimerization : At high concentrations, thioureas may form disulfide bridges, detectable via mass spectrometry .
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Nitration Side Reactions : Excess nitric acid (if used) can over-nitrate the phenyl ring, necessitating strict stoichiometric control .
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors reduce reaction times to 2 hours and improve yields to 85% by minimizing thermal degradation . Solvent recycling systems further enhance sustainability, with DMF recovery rates exceeding 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
